molecular formula C11H9BrN2O B15356701 3-Bromo-5-(pyridin-2-ylmethoxy)pyridine

3-Bromo-5-(pyridin-2-ylmethoxy)pyridine

Cat. No.: B15356701
M. Wt: 265.11 g/mol
InChI Key: OQMXXMBMAWSZBH-UHFFFAOYSA-N
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Description

3-Bromo-5-(pyridin-2-ylmethoxy)pyridine is a high-purity chemical compound offered for research and development purposes. This molecule is primarily valued as a versatile chemical building block in organic synthesis, particularly in the construction of more complex molecular architectures for pharmaceutical and materials science applications . The structure of this compound features two key functional groups: a bromine atom and a pyridinylmethoxy ether linkage . The bromine substituent is a reactive handle that enables further structural elaboration through modern cross-coupling reactions, such as the Suzuki-Miyaura reaction . This palladium-catalyzed reaction allows researchers to couple the bromopyridine moiety with various boronic acids, facilitating the efficient synthesis of novel bipyridine derivatives and other complex heterocyclic systems . Compounds containing pyridine and alkoxypyridine structures are frequently explored in medicinal chemistry for their diverse biological activities, which can include antimicrobial and anti-thrombolytic effects, as noted in studies on similar pyridine-based molecules . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

3-bromo-5-(pyridin-2-ylmethoxy)pyridine

InChI

InChI=1S/C11H9BrN2O/c12-9-5-11(7-13-6-9)15-8-10-3-1-2-4-14-10/h1-7H,8H2

InChI Key

OQMXXMBMAWSZBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=CC(=CN=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bromopyridine Derivatives

Compound Name Substituent at Position 3 Substituent at Position 5 Key Properties/Applications Reference
3-Bromo-5-(pyridin-2-ylmethoxy)pyridine Br Pyridin-2-ylmethoxy Hypothetical: Potential kinase inhibitor or ligand N/A
3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine Br 3,4,5-Trimethoxyphenyl Tubulin polymerizer; anticancer activity via microtubule stabilization
3-Bromo-5-(1-methylpyrrolidin-2-ylmethoxy)pyridine Br 1-Methylpyrrolidin-2-ylmethoxy Precursor for nicotinic receptor ligands; synthesized via Sonogashira coupling
3-Bromo-5-(2,5-difluorophenyl)pyridine Br 2,5-Difluorophenyl Exhibits nonlinear optical properties; studied via XRD and DFT calculations
5-Bromo-2-methoxy-3-methylpyridine Br at position 5 Methoxy (position 2), Methyl (position 3) High purity (97%); used in organic synthesis
3-Bromo-5-Methoxypyridine Br Methoxy Pharmaceutical intermediate; CAS 50720-12-2
3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine Br Tetrahydropyran-4-yloxy Requires strict safety handling (GHS compliance)

Physical and Chemical Properties

Property 3-Bromo-5-(pyridin-2-ylmethoxy)pyridine (Hypothetical) 3-Bromo-5-Methoxypyridine 5-Bromo-2-methoxy-3-methylpyridine
Molecular Weight ~275 g/mol 188.02 g/mol 202.05 g/mol
Solubility Moderate in polar aprotic solvents High in DMSO, methanol Limited aqueous solubility
Melting Point Not reported Not reported Not reported
Stability Air-stable Stable under inert conditions Sensitive to light

Q & A

Q. What are the preferred synthetic routes for 3-Bromo-5-(pyridin-2-ylmethoxy)pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of a pyridine precursor followed by functionalization of the methoxy group. A common approach includes:

Bromination: Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 80–100°C to introduce bromine at the 3-position of the pyridine ring .

Methoxy Group Introduction: Employ nucleophilic aromatic substitution (SNAr) with pyridin-2-ylmethanol under basic conditions (e.g., K₂CO₃ in DMSO) at 120°C .
Optimization Tips:

  • Monitor reaction progress via TLC or HPLC to avoid over-bromination.
  • Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for regioselective functionalization .

Q. How can the purity and structural integrity of 3-Bromo-5-(pyridin-2-ylmethoxy)pyridine be validated post-synthesis?

Methodological Answer: Characterization involves:

Spectroscopy:

  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., pyridin-2-ylmethoxy protons at δ 4.5–5.0 ppm, bromine-induced deshielding) .
  • HRMS: Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀BrN₂O: calc. 281.9978).

Chromatography:

  • Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% for biological assays) .

Q. What are the common reactivity patterns of 3-Bromo-5-(pyridin-2-ylmethoxy)pyridine in cross-coupling reactions?

Methodological Answer: The bromine atom facilitates cross-coupling:

Suzuki-Miyaura Reaction:

  • Conditions: Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq.), K₂CO₃ (2 eq.), in dioxane/H₂O (3:1) at 90°C .
  • Yields: 70–85% for biaryl products.

Buchwald-Hartwig Amination:

  • Use XantPhos-Pd-G3 (2 mol%) and primary/secondary amines to install amino groups .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of 3-Bromo-5-(pyridin-2-ylmethoxy)pyridine, and how do these influence its reactivity?

Methodological Answer:

DFT Calculations:

  • Optimize geometry at B3LYP/6-311+G(d,p) level to map electron density. Bromine induces electron withdrawal, activating the 3-position for nucleophilic attack .
  • HOMO-LUMO gaps (~4.5 eV) suggest moderate electrophilicity, aligning with observed coupling efficiencies .

Reactivity Insights:

  • Electron-deficient pyridine rings favor oxidative addition in Pd-catalyzed reactions .

Q. What contradictions exist in reported biological activities of structurally similar brominated pyridines, and how can they inform studies on this compound?

Methodological Answer:

Case Study Comparison:

  • 3-Bromo-5-(trifluoromethyl)pyridin-2-amine (): Shows nAChR modulation but conflicting IC₅₀ values (5–50 µM) across assays due to assay-specific buffer conditions.
  • 3-Bromo-2-formylpyridine (): Antimicrobial activity varies with bacterial strain (Gram+ vs. Gram−), suggesting substituent-dependent membrane permeability.

Resolution Strategies:

  • Standardize assays (e.g., uniform pH, temperature) and validate via orthogonal methods (e.g., SPR for binding kinetics) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pyridin-2-ylmethoxy group’s role in target binding?

Methodological Answer:

Analog Synthesis:

  • Replace pyridin-2-ylmethoxy with smaller (methoxy) or bulkier (benzyloxy) groups to assess steric effects.

Biological Testing:

  • Screen analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or ITC.
  • Key Metrics: Binding affinity (Kd), selectivity ratios (vs. off-targets) .

Computational Docking:

  • Use AutoDock Vina to model interactions; pyridin-2-ylmethoxy may form π-π stacking or hydrogen bonds .

Q. What are the challenges in scaling up the synthesis of 3-Bromo-5-(pyridin-2-ylmethoxy)pyridine, and how can continuous flow chemistry address them?

Methodological Answer:

Batch Process Limitations:

  • Exothermic bromination risks side reactions (e.g., di-bromination) at >100 g scale .

Flow Chemistry Solutions:

  • Use microreactors for precise temperature control (ΔT ±2°C) and reduced reaction times (30 min vs. 6 hr batch) .
  • In-line IR monitoring enables real-time adjustments to reagent stoichiometry .

Q. Notes

  • Structural analogs (e.g., ) provide methodological precedents for synthesis and applications.
  • Advanced questions integrate computational, biological, and engineering perspectives to reflect research depth.

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